molecular formula C18H21ClF2N2O B11998955 1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea

1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea

Cat. No.: B11998955
M. Wt: 354.8 g/mol
InChI Key: OCXRZJYYWUCJLN-UHFFFAOYSA-N
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Description

1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is a synthetic organic compound that features a unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the desired substituents.

    Coupling Reaction: The functionalized adamantane is coupled with 2-chloro-4,5-difluoro-phenyl isocyanate under controlled conditions to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs.

    Materials Science: In the development of advanced materials with unique properties.

    Biology: As a tool for studying biological processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantan-1-YL-3-phenyl-1-methyl-urea: Lacks the chloro and difluoro substituents.

    1-Adamantan-1-YL-3-(2-chloro-phenyl)-1-methyl-urea: Lacks the difluoro substituents.

Uniqueness

1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21ClF2N2O

Molecular Weight

354.8 g/mol

IUPAC Name

1-(1-adamantyl)-3-(2-chloro-4,5-difluorophenyl)-1-methylurea

InChI

InChI=1S/C18H21ClF2N2O/c1-23(17(24)22-16-6-15(21)14(20)5-13(16)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12H,2-4,7-9H2,1H3,(H,22,24)

InChI Key

OCXRZJYYWUCJLN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1Cl)F)F)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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